molecular formula C15H16N2O4S B14937970 2-phenoxy-N-(4-sulfamoylbenzyl)acetamide

2-phenoxy-N-(4-sulfamoylbenzyl)acetamide

Cat. No.: B14937970
M. Wt: 320.4 g/mol
InChI Key: HJQDOIANPPHDCA-UHFFFAOYSA-N
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Description

2-Phenoxy-N-(4-sulfamoylbenzyl)acetamide is a sulfonamide derivative characterized by a phenoxyacetamide core linked to a 4-sulfamoylbenzyl group. This structure combines a flexible ether linkage (phenoxy) with a sulfonamide moiety, which is frequently associated with enzyme inhibition and antimicrobial activity .

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

2-phenoxy-N-[(4-sulfamoylphenyl)methyl]acetamide

InChI

InChI=1S/C15H16N2O4S/c16-22(19,20)14-8-6-12(7-9-14)10-17-15(18)11-21-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)(H2,16,19,20)

InChI Key

HJQDOIANPPHDCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminosulfonyl)benzyl]-2-phenoxyacetamide typically involves multiple steps. One common method starts with the reaction of 4-aminosulfonylbenzyl chloride with phenoxyacetic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The intermediate product is then purified and further reacted with acetic anhydride to yield N-[4-(aminosulfonyl)benzyl]-2-phenoxyacetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminosulfonyl)benzyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with different nucleophilic groups replacing the sulfonamide group.

Scientific Research Applications

N-[4-(aminosulfonyl)benzyl]-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)benzyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonamide group is known to interact with active sites of enzymes, potentially inhibiting their function. Additionally, the phenoxyacetamide moiety can interact with hydrophobic pockets in proteins, further modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The 4-sulfamoylbenzyl group distinguishes this compound from analogues with direct aryl attachments (e.g., 2-phenoxy-N-(4-sulfamoylphenyl)acetamide (Gd) in ). Key comparisons include:

Compound Name R Group Key Structural Feature Melting Point (°C) Biological Activity Reference
2-Phenoxy-N-(4-sulfamoylbenzyl)acetamide Phenoxy, sulfamoylbenzyl Flexible benzyl linker Not reported Hypothesized enzyme inhibition Target
2-Phenoxy-N-(4-sulfamoylphenyl)acetamide (Gd) Phenoxy, sulfamoylphenyl Rigid phenyl attachment 206–207 Undisclosed (screened in parallel synthesis)
N-(4-sulfamoylbenzyl)biphenyl-4-carboxamide (3) Biphenylcarboxamide Extended aromatic system Not reported Antifungal (Candida spp.)
2-Cyclopentyl-N-(4-sulfamoylbenzyl)acetamide Cyclopentyl Aliphatic substituent Not reported Unknown (structural analogue)

Key Observations :

  • Flexibility vs. Rigidity : The benzyl group in the target compound may improve solubility and pharmacokinetics compared to Gd’s rigid phenyl attachment .
  • Aromatic vs.
Antifungal Activity

Compounds such as N-(4-sulfamoylbenzyl)biphenyl-4-carboxamide (3) () exhibit antifungal activity against Candida spp., with IC₅₀ values influenced by aromatic bulk. The target compound’s phenoxy group may reduce antifungal potency compared to biphenylcarboxamides due to decreased hydrophobic interactions .

Enzyme Inhibition
  • Carbonic Anhydrase (CA) Inhibitors: Selenium- and sulfur-containing analogues (e.g., 2-(phenylthio)-N-(4-((4-sulfamoylbenzyl)selanyl)phenyl)acetamide in ) show potent CA II/XII inhibition (IC₅₀ < 10 nM). The target compound’s phenoxy group lacks the thiol/selenol moieties critical for metal coordination in CA active sites, suggesting weaker inhibition .
  • α-Synuclein Binding: 2-Phenoxy-N-(3-phenylisoxazol-5-yl)acetamide derivatives () demonstrate nanomolar binding to α-synuclein fibrils. Para-substitutions on aromatic rings enhance affinity, implying that the target’s 4-sulfamoylbenzyl group could similarly optimize binding if positioned correctly .

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